molecular formula C18H15BrCl2O4 B7907890 cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]

cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]

Cat. No.: B7907890
M. Wt: 446.1 g/mol
InChI Key: QIPVIAGUQMEWRE-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]: is a chemical intermediate used in the synthesis of various complex compounds. It is known for its versatility and high purity, making it an important building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Bromo-ester involves the reaction of 2,4-dichlorophenyl compounds with bromomethyl and benzoyloxy groups under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is conducted at specific temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of cis-Bromo-ester follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and precise control of reaction conditions to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: cis-Bromo-ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

cis-Bromo-ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of biochemical assays and as a reagent in various biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which cis-Bromo-ester exerts its effects involves its reactivity with various molecular targets. The bromomethyl group is particularly reactive, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the reagents used .

Comparison with Similar Compounds

  • cis-Bromo Benzoate
  • cis-Bromo Benzoate (CBB)
  • Itraconazole Impurity 38

Comparison: cis-Bromo-ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers higher purity and a broader range of applications in both research and industrial settings .

Properties

IUPAC Name

[(2R,4R)-2-(bromomethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(16-14(20)7-4-8-15(16)21)24-10-13(25-18)9-23-17(22)12-5-2-1-3-6-12/h1-8,13H,9-11H2/t13-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPVIAGUQMEWRE-UGSOOPFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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